2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)isonicotinic acid
Overview
Description
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids. This compound is characterized by the presence of a chloro group at the second position and a 3-chloro-4-methoxycarbonylphenyl group at the fifth position of the isonicotinic acid core. It is primarily used in pharmaceutical research and organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, such as dimethyl terephthalate, undergoes nitration to introduce nitro groups.
Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.
Hydrogenation: The nitro groups are reduced to amines through hydrogenation.
Esterification: The amine compound is esterified to form the methoxycarbonyl derivative.
Bromination: Bromination introduces bromine atoms at specific positions.
Diazotization: The brominated compound undergoes diazotization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxybenzoic acid: Shares structural similarities but lacks the isonicotinic acid core.
3-Chloro-4-methoxycarbonylphenyl derivatives: Similar functional groups but different core structures.
Uniqueness
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)isonicotinic acid is unique due to its combination of the isonicotinic acid core with the 3-chloro-4-methoxycarbonylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-(3-chloro-4-methoxycarbonylphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c1-21-14(20)8-3-2-7(4-11(8)15)10-6-17-12(16)5-9(10)13(18)19/h2-6H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNLSHDERCRJEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688343 | |
Record name | 2-Chloro-5-[3-chloro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-41-3 | |
Record name | 4-Pyridinecarboxylic acid, 2-chloro-5-[3-chloro-4-(methoxycarbonyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261988-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-[3-chloro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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